
1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-001, is a synthetic compound that has been developed for various scientific research applications. It is a pyrazole derivative that has been found to exhibit significant biological activity, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not yet fully understood, but it is thought to act by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a range of biochemical and physiological effects, depending on the specific application. In studies of its anti-inflammatory activity, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In studies of its anti-cancer activity, it has been found to induce apoptosis (cell death) in cancer cells. In studies of its neuroprotective effects, it has been found to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research is its ability to selectively target certain enzymes and pathways, making it a valuable tool for studying specific biological processes. Additionally, its synthetic nature allows for precise control over its chemical properties and purity. However, one limitation of using 1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as a treatment option for neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of new derivatives of 1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol with improved biological activity and selectivity.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities, making it a valuable tool for scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-(2,4-dichlorobenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F4N2O2/c13-5-1-2-6(7(14)3-5)10(21)20-12(22,11(17)18)4-8(19-20)9(15)16/h1-3,9,11,22H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMILCZIJQPFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](2,4-dichlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4266420.png)
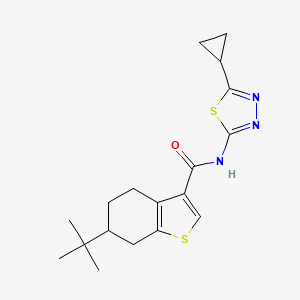
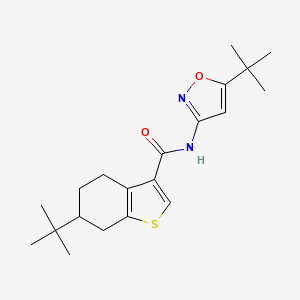
![3-cyclopropyl-5-(difluoromethyl)-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266448.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266461.png)
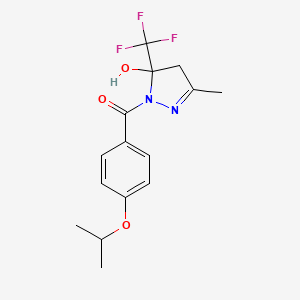

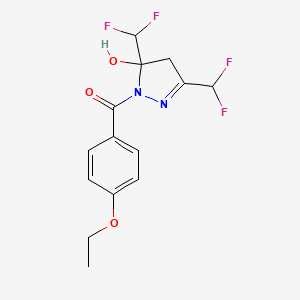



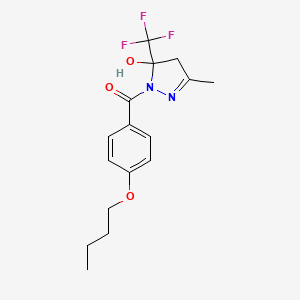
![3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266527.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266531.png)